molecular formula C13H10O4S B12116791 2-Oxo-2-thien-2-ylethyl 4-hydroxybenzoate

2-Oxo-2-thien-2-ylethyl 4-hydroxybenzoate

Cat. No.: B12116791
M. Wt: 262.28 g/mol
InChI Key: SPNKKIKWOOPWBR-UHFFFAOYSA-N
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Description

2-Oxo-2-thien-2-ylethyl 4-hydroxybenzoate is an organic compound with the molecular formula C13H10O4S It is a derivative of 4-hydroxybenzoic acid and contains a thienyl group, which is a sulfur-containing five-membered aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-thien-2-ylethyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-oxo-2-thien-2-ylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-thien-2-ylethyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group on the benzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Oxo-2-thien-2-ylethyl 4-hydroxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxo-2-thien-2-ylethyl 4-hydroxybenzoate involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, modulating their activity. The ester linkage can be hydrolyzed in biological systems, releasing 4-hydroxybenzoic acid, which can further participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate:

    Ethyl 4-hydroxybenzoate:

    Butyl 4-hydroxybenzoate:

Uniqueness

2-Oxo-2-thien-2-ylethyl 4-hydroxybenzoate is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications where specific interactions or properties are desired.

Properties

Molecular Formula

C13H10O4S

Molecular Weight

262.28 g/mol

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 4-hydroxybenzoate

InChI

InChI=1S/C13H10O4S/c14-10-5-3-9(4-6-10)13(16)17-8-11(15)12-2-1-7-18-12/h1-7,14H,8H2

InChI Key

SPNKKIKWOOPWBR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)COC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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